(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2061996-87-8
VCID: VC17625310
InChI: InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride

CAS No.: 2061996-87-8

Cat. No.: VC17625310

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride - 2061996-87-8

Specification

CAS No. 2061996-87-8
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name (1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1
Standard InChI Key SEUUTSPOQSQOPW-SBSPUUFOSA-N
Isomeric SMILES CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl
Canonical SMILES CCC(C1=CC(=C(C=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is structurally characterized by a propan-1-amine backbone substituted at the 3,4-positions of the phenyl ring with methoxy groups. The (R)-configuration at the chiral center confers enantioselectivity, a property crucial for its biological interactions. Key physicochemical parameters are summarized below:

PropertyValue
CAS Number2061996-87-8
Molecular FormulaC11H18ClNO2\text{C}_{11}\text{H}_{18}\text{ClNO}_2
Molecular Weight231.72 g/mol
IUPAC Name(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride
Exact Mass231.1002 g/mol
LogP4.22 (predicted)
SolubilitySoluble in aqueous solutions

The compound’s stereochemical purity is critical for its pharmacological profile, as enantiomeric impurities can drastically alter receptor binding efficacy.

Synthesis and Preparation

The synthesis of (R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride involves asymmetric methodologies to achieve the desired (R)-configuration. A typical route proceeds via the following steps:

  • Asymmetric Amination: The parent amine, 1-(3,4-dimethoxyphenyl)propan-1-amine, is synthesized using chiral catalysts or resolving agents to favor the (R)-enantiomer. Enzymatic resolution or metal-catalyzed asymmetric hydrogenation are common approaches.

  • Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability. This step ensures consistent pharmacokinetic properties for research applications.

The process emphasizes enantiomeric excess (ee) ≥98% to meet pharmaceutical-grade standards. Analytical techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy validate stereochemical integrity.

Pharmaceutical Applications

Chiral amines like (R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride serve as building blocks for drugs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its structural features enable selective interactions with serotonin receptors, though its specificity differs from psychedelic analogs like DOI (2,5-dimethoxy-4-iodoamphetamine) . Key therapeutic avenues include:

  • Serotonin Receptor Modulation: The compound’s amine group and methoxy substituents mimic endogenous ligands of serotonin receptors, potentially aiding the development of 5-HT2A_{2A}/5-HT2C_{2C} agonists or antagonists .

  • Anti-Inflammatory Agents: Structural analogs of chiral amines demonstrate picomolar potency in suppressing tumor necrosis factor-alpha (TNF-α)-mediated inflammation, suggesting applications in treating rheumatoid arthritis or neurodegenerative diseases .

ParameterImpact on Pharmacodynamics
Enantiomeric PurityDetermines receptor selectivity and potency
Methoxy SubstituentsEnhance lipid solubility and blood-brain barrier penetration
Hydrochloride SaltImproves bioavailability and formulation stability

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